Meta-Substitution Is Indispensable for Matriptase Inhibitory Activity – Structural Class-Level Evidence
Patent US 8,569,313 B2 explicitly claims meta-substituted phenyl sulfonyl amides of secondary amino acid amides as matriptase inhibitors, stating that the meta orientation is essential for activity even in the absence of basic residues in the N-terminal sulfonyl or C-terminal amide moieties [1]. In contrast, the ortho- and para-substituted isomers are not encompassed by these claims and lack demonstrated matriptase inhibitory activity. While direct head-to-head Ki comparisons between the meta and para isomers of the simple methanesulfonamide building block itself are unavailable, the patent's structural delineation establishes meta regiochemistry as a prerequisite for on-target activity within this chemotype.
| Evidence Dimension | Matriptase inhibitory activity – structural requirement for meta regiochemistry |
|---|---|
| Target Compound Data | Meta-substituted phenyl sulfonyl amide scaffold claimed as active matriptase inhibitor (Ki < 5 nM for optimized derivatives within the patent family) |
| Comparator Or Baseline | Ortho- and para-substituted phenyl sulfonyl amides: not claimed as matriptase inhibitors; no inhibitory data reported |
| Quantified Difference | Qualitative (meta: active; ortho/para: inactive per patent scope); optimal patent derivatives achieve Ki < 5 nM |
| Conditions | In vitro enzyme inhibition assay; matriptase serine protease; patent claims based on SAR across meta-substituted phenyl sulfonyl amide series |
Why This Matters
For research programs targeting matriptase-dependent tumor progression or metastasis, the meta-substituted scaffold is a validated starting point, whereas ortho or para isomers carry no such validation and may fail to engage the target.
- [1] Steinmetzer, T.; Schweinitz, A.; Donnecke, D. Meta-substituted phenyl sulfonyl amides of secondary amino acid amides, the production thereof, and use thereof as matriptase inhibitors. U.S. Patent 8,569,313 B2, October 29, 2013. View Source
